N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide typically involves the condensation of o-phenylenediamine with a suitable aldehyde or acid derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler benzimidazole compounds .
Scientific Research Applications
N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-ethoxybenzamide .
Uniqueness
N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its dichlorobenzyl and benzimidazole moieties contribute to its potency and selectivity in various applications .
Properties
Molecular Formula |
C22H17Cl2N3O |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-[[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C22H17Cl2N3O/c23-17-9-6-10-18(24)16(17)14-27-20-12-5-4-11-19(20)26-21(27)13-25-22(28)15-7-2-1-3-8-15/h1-12H,13-14H2,(H,25,28) |
InChI Key |
ARTUZERLUWGHFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.